3-Bromo-2-chloro-5-ethylbenzaldehyde
Description
3-Bromo-2-chloro-5-ethylbenzaldehyde is a substituted benzaldehyde derivative featuring bromine, chlorine, and ethyl groups at the 3-, 2-, and 5-positions of the aromatic ring, respectively. This compound is of interest in organic synthesis and materials science due to its unique substitution pattern, which combines halogenated and alkyl functionalities. The ethyl group enhances lipophilicity, while the halogens (Br and Cl) influence electronic properties and reactivity, making it a versatile intermediate for pharmaceuticals, agrochemicals, and coordination chemistry .
Properties
Molecular Formula |
C9H8BrClO |
|---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-ethylbenzaldehyde |
InChI |
InChI=1S/C9H8BrClO/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-5H,2H2,1H3 |
InChI Key |
XTLVCZQGPQQKAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-ethylbenzaldehyde can be achieved through several methods. One common approach involves the bromination and chlorination of 5-ethylbenzaldehyde. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-5-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: 3-Bromo-2-chloro-5-ethylbenzoic acid.
Reduction: 3-Bromo-2-chloro-5-ethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-chloro-5-ethylbenzaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-ethylbenzaldehyde depends on its specific application and the target molecule it interacts withThe bromine and chlorine substituents can also influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural features and electronic effects of 3-Bromo-2-chloro-5-ethylbenzaldehyde with analogous compounds:
Key Observations :
- Ethyl vs. Hydroxyl/Chloro : The ethyl group in the target compound reduces polarity compared to hydroxylated analogs (e.g., 3-Bromo-5-chloro-4-hydroxybenzaldehyde), leading to lower solubility in polar solvents but higher lipid membrane permeability .
- Steric Effects: The ethyl group introduces moderate steric hindrance, less pronounced than tert-butyl groups in analogs like 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde .
- Electronic Effects : Bromine and chlorine are electron-withdrawing, but the ethyl group (electron-donating via inductive effects) creates a balanced electronic profile, distinct from nitro- or trifluoromethyl-substituted derivatives .
Physical and Spectral Properties
- Melting Point : Expected to be lower than hydroxylated analogs (e.g., 3-Bromo-5-chloro-2-hydroxybenzaldehyde) due to reduced hydrogen bonding .
- IR Spectroscopy : The aldehyde C=O stretch (~1700 cm⁻¹) would align with analogs, but substituents influence exact wavenumbers (e.g., electron-withdrawing groups increase C=O polarization) .
Biological Activity
3-Bromo-2-chloro-5-ethylbenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound's unique structural features contribute to its potential biological activities, including anti-cancer properties, enzyme inhibition, and antimicrobial effects.
- Molecular Formula : CHBrClO
- Molecular Weight : 233.52 g/mol
- CAS Number : 118797037
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to modulation of various biochemical pathways, influencing processes such as apoptosis, cell proliferation, and enzyme activity.
Anticancer Activity
Recent studies have investigated the compound's effects on cancer cell lines. For instance:
-
Study on MLL-AF9 Cells :
- The compound exhibited significant cytotoxicity against MLL-AF9 leukemia cells with an IC value of approximately 0.2 μM. This suggests a strong inhibitory effect on cancer cell growth.
- Selectivity index (SI) values indicated that this compound selectively targets cancer cells over normal cells, enhancing its therapeutic potential .
-
Inhibition of Microtubule Dynamics :
- The compound has been shown to stabilize microtubules, which is crucial for cell division. This stabilization can disrupt the mitotic process in cancer cells, leading to cell death.
- A comparative study highlighted that similar compounds with different substituents demonstrated varying levels of microtubule stabilization and cytotoxicity .
Antimicrobial Properties
Research has also indicated that this compound possesses antimicrobial properties:
- In Vitro Studies :
- The compound was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Results showed moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 128 μg/mL.
- The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Data Table: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC / MIC | Notes |
|---|---|---|---|
| Anticancer | MLL-AF9 Cells | ~0.2 μM | High selectivity for cancer cells |
| Microtubule Stabilization | Various Cancer Cell Lines | N/A | Disrupts mitosis |
| Antimicrobial | Gram-positive/negative bacteria | 32 - 128 μg/mL | Disrupts cell membranes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
